molecular formula C15H19NO8 B12320636 4-Acetamidophenyl beta-d-glucuronic acid, methyl ester

4-Acetamidophenyl beta-d-glucuronic acid, methyl ester

Cat. No.: B12320636
M. Wt: 341.31 g/mol
InChI Key: PBCDFJAIFOUUBQ-UHFFFAOYSA-N
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Description

4-Acetamidophenyl beta-D-glucuronic acid, methyl ester (CAS 570394-17-1) is a carbohydrate derivative with the molecular formula C₁₅H₁₉NO₈ and a molecular weight of 341.32 g/mol. Structurally, it consists of a β-D-glucuronic acid moiety linked to a 4-acetamidophenyl group via a glycosidic bond, with a methyl ester at the carboxylic acid position . Key properties include:

  • Melting point: 77°C (decomposition)
  • Solubility: Ethanol, methanol
  • Storage: -20°C
  • Applications: Intermediate in carbohydrate chemistry, pharmacological research, and synthesis of glycosaminoglycan analogs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H19NO8

Molecular Weight

341.31 g/mol

IUPAC Name

methyl 6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C15H19NO8/c1-7(17)16-8-3-5-9(6-4-8)23-15-12(20)10(18)11(19)13(24-15)14(21)22-2/h3-6,10-13,15,18-20H,1-2H3,(H,16,17)

InChI Key

PBCDFJAIFOUUBQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)OC)O)O)O

Origin of Product

United States

Preparation Methods

Chemical Properties and Structure

Before discussing preparation methods, it is important to understand the basic properties of the target compound:

Property Value
CAS Number 570394-17-1
Molecular Formula C15H19NO8
Molecular Weight 341.31 g/mol
IUPAC Name Methyl (2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate
Physical Appearance Off-white powder
Melting Point 77°C (decomposition)
Solubility Soluble in ethanol, methanol, dichloromethane, ether, ethyl acetate

The structure consists of a glucuronic acid moiety linked to an acetamidophenyl group through a beta-glycosidic bond, with the carboxylic acid function present as a methyl ester.

General Synthetic Approaches

The synthesis of 4-Acetamidophenyl beta-D-glucuronic acid, methyl ester typically involves two primary approaches:

Direct Glycosylation Approach

This method involves the direct conjugation of 4-acetamidophenol (acetaminophen) with an activated glucuronic acid derivative. The key activation methods include:

  • Using glucuronic acid bromide derivatives (acetobromo-α-D-glucuronic acid methyl ester)
  • Using trichloroacetimidates as leaving groups
  • Using silver carbonate-mediated glycosylation

Multi-step Approach via Protected Intermediates

This approach involves:

  • Preparation of protected glucuronic acid derivatives from D-glucuronolactone
  • Glycosylation with 4-acetamidophenol to form protected glucuronide
  • Selective deprotection to yield the target compound

Detailed Synthetic Methods

Preparation via Acetobromo-α-D-glucuronic Acid Methyl Ester

One of the most efficient methods for synthesizing this compound involves the use of acetobromo-α-D-glucuronic acid methyl ester as a key glycosyl donor.

Synthesis of Acetobromo-α-D-glucuronic Acid Methyl Ester

The glycosyl donor is prepared through the following procedure:

  • D-Glucuronic acid or D-glucuronolactone is converted to its methyl ester using methanol and a catalytic amount of sodium hydroxide
  • The resulting methyl glucuronate is acetylated using acetic anhydride and sodium acetate
  • Treatment with hydrogen bromide in acetic acid yields acetobromo-α-D-glucuronic acid methyl ester
Glycosylation Reaction

The glycosylation reaction proceeds as follows:

  • A solution of acetobromo-α-D-glucuronic acid methyl ester in dry toluene is prepared under inert atmosphere (argon)
  • 4-Acetamidophenol is added, and the solution is warmed to 75°C
  • Silver carbonate is added in three portions over a period of 3 hours
  • The reaction is stirred at room temperature for 18 hours
  • The reaction mixture is filtered, and the filtrate is evaporated to dryness
  • The residue is purified by flash chromatography (silica gel, cyclohexane-ethyl acetate 1:1) or recrystallization from isopropanol

This method reportedly produces a yield of approximately 85.4% of the protected glucuronide (4-acetamidophenyl-triacetyl-β-D-glucuronic acid methyl ester).

Lewis Acid-Catalyzed Glucuronidation

An alternative approach involves Lewis acid-catalyzed glycosylation using glucuronic acid trichloroacetimidates.

Preparation of Glucuronic Acid Trichloroacetimidate

The trichloroacetimidate donor is prepared from the protected glucuronic acid derivative and trichloroacetonitrile in the presence of a base.

Glycosylation Procedure

The detailed procedure is as follows:

  • A suspension containing 4-acetamidophenol, 2,3,4-tri-O-acetyl-α-D-glucuronic acid methyl ester trichloroacetimidate, and molecular sieves (4 Å) in anhydrous dichloromethane is prepared
  • The suspension is vigorously stirred at room temperature for 30 minutes
  • The suspension is cooled to 0°C, and a solution of the Lewis acid is slowly added
  • Two different Lewis acids have been employed:
    • TMSOTf (trimethylsilyl trifluoromethanesulfonate): The reaction is stirred at 0°C for 3 hours
    • BF3·OEt2 (boron trifluoride diethyl etherate): The reaction is stirred at 0°C for 5 hours
  • The reaction is quenched with triethylamine and filtered through Celite
  • The solvent is removed under vacuum, and the residue is purified by silica gel column chromatography

The yields differ depending on the Lewis acid used:

  • TMSOTf: ~30% yield
  • BF3·OEt2: ~35% yield

Preparation from D-Glucuronolactone

A fundamental approach for synthesizing glucuronic acid derivatives begins with D-glucuronolactone.

Conversion of D-Glucuronolactone to Methyl Glucuronate

The procedure is as follows:

  • Methanol (50 mL) is charged with sodium hydroxide (20 mg, 0.5 mmol, 0.02 equiv) and stirred vigorously for 10 minutes
  • The solution is cooled to 0°C, and D-glucuronolactone (5.0 g, 28 mmol) is added portion-wise over 25 minutes
  • The solution is stirred for an additional 30 minutes at 0°C
  • The solvent is removed by rotary evaporation (30°C, 20 mmHg) to yield a pale yellow foam
  • The foam is dried under vacuum (5 mmHg) for 2 hours to remove residual methanol
Acetylation to Form Protected Glucuronate

The acetylation procedure continues as follows:

  • The foam is treated with acetic anhydride (50 mL, 530 mmol) and anhydrous sodium acetate (9.5 g, 116 mmol)
  • A reflux condenser is attached, and the mixture is heated to 90°C under nitrogen for 1.5 hours
  • After cooling, the mixture is diluted with ethyl acetate (100 mL)
  • The suspension is filtered, and the filtrate is treated with sodium bicarbonate solution
  • The organic layer is separated, washed with water, dried over MgSO4, and concentrated
  • The residue is recrystallized from hot ethanol (70°C) to yield methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate (yield: 32%)

This protected glucuronate can then be used for glycosylation with 4-acetamidophenol.

Deprotection of Protected Glucuronides

After obtaining the protected glucuronide (4-acetamidophenyl-triacetyl-β-D-glucuronic acid methyl ester), deprotection is necessary to yield the target compound.

Deacetylation Procedure

The deprotection procedure is as follows:

  • A solution of 4-acetamidophenyl-triacetyl-β-D-glucuronic acid methyl ester in a mixture of tetrahydrofuran (THF) and methanol (4:1, v/v) is prepared and cooled to 0°C under nitrogen
  • Sodium methoxide (5.4 M in methanol) is added, and the mixture is stirred for 1 hour at 0°C
  • Sodium hydroxide (1.0 M in water) is added to the reaction mixture
  • The resulting solution is stirred at 0°C for 2.5 hours
  • Amberlyst 15 hydrogen form is added to adjust the pH to 4
  • The resin is filtered off and washed with methanol
  • The filtrate is concentrated, and the residue is purified to yield 4-acetamidophenyl β-D-glucuronic acid methyl ester with high purity (>98%)

Optimization of Reaction Parameters

Several factors influence the efficiency of synthesizing this compound:

Effect of Lewis Acid Selection

The choice of Lewis acid significantly impacts both the reaction time and yield:

Lewis Acid Reaction Time Yield Observation
TMSOTf 3 hours ~30% Shorter reaction time
BF3·OEt2 5 hours ~35% Higher yield, longer reaction time

Reaction Temperature Control

Temperature control is critical for successful synthesis:

Reaction Step Optimal Temperature Reason
Methyl ester formation from D-glucuronolactone 0°C Prevents decomposition of the intermediate
Acetylation 90°C Ensures complete acetylation
Glycosylation with Lewis acids 0°C Promotes β-selectivity and prevents side reactions
Deprotection with sodium methoxide 0°C Minimizes transesterification side reactions

Role of Reaction Promoters

The use of reaction promoters significantly affects glycosylation efficiency:

Promoter Solvent Temperature Advantage
Silver carbonate Toluene 75°C then RT High yield (~85%), promotes β-selectivity
TMSOTf DCM 0°C Mild conditions, good for sensitive substrates
BF3·OEt2 DCM 0°C Slightly higher yield than TMSOTf

Analysis of Product Purity and Characterization

Analytical Methods for Characterization

Various analytical techniques are employed to confirm the structure and purity of 4-acetamidophenyl β-D-glucuronic acid methyl ester:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR and ¹³C-NMR for structural confirmation
    • The β-configuration is confirmed by the coupling constant of the anomeric proton
  • Mass Spectrometry:

    • Molecular weight confirmation (expected m/z: 341.31)
  • Chromatographic Analysis:

    • HPLC for purity assessment
    • Thin-layer chromatography (TLC) for reaction monitoring

Typical Physical and Spectral Data

Parameter Value
Physical Form Off-white powder
Melting Point 77°C (decomposition)
Optical Rotation Not reported in available literature
UV Absorption Characteristic of acetamidophenyl group
Key ¹H-NMR Signals Anomeric proton (β-configuration), acetamide methyl, aromatic protons

Comparative Analysis of Synthetic Methods

Based on the available data, a comparative analysis of the different synthetic approaches provides valuable insights:

Method Starting Materials Key Reagents Conditions Overall Yield Advantages Limitations
Silver Carbonate Method Acetobromo-α-D-glucuronic acid methyl ester, 4-acetamidophenol Silver carbonate Toluene, 75°C then RT, 21h ~85% (protected intermediate) High yield, good β-selectivity Requires handling of sensitive bromide derivatives
TMSOTf-Catalyzed Method Trichloroacetimidate donor, 4-acetamidophenol TMSOTf, 4Å molecular sieves DCM, 0°C, 3h ~30% (protected intermediate) Milder conditions, shorter reaction time Lower yield
BF3·OEt2-Catalyzed Method Trichloroacetimidate donor, 4-acetamidophenol BF3·OEt2, 4Å molecular sieves DCM, 0°C, 5h ~35% (protected intermediate) Slightly higher yield than TMSOTf Longer reaction time
D-Glucuronolactone Approach D-glucuronolactone NaOH, MeOH, Ac2O, NaOAc Multiple steps ~32% (to protected glucuronate) Accessible starting materials Multi-step process, lower overall yield

Applications in Research and Development

The preparation of 4-acetamidophenyl β-D-glucuronic acid methyl ester has significant implications in various research areas:

Pharmaceutical Research

The compound serves as an important intermediate in the study of acetaminophen metabolism:

  • It mimics acetaminophen glucuronide, a major metabolite formed during the Phase II metabolism of acetaminophen
  • It enables the investigation of glucuronidation processes, a key detoxification pathway for many drugs

Glycobiology Research

In glycoscience, this compound facilitates:

  • The study of interactions and modifications of glycosaminoglycans (GAGs)
  • Investigation of the biochemical pathways involved in glucuronic acid metabolism
  • Understanding the mechanism of action of enzymes such as glucuronidases and glucuronyl transferases

Analytical Applications

The compound is used in analytical chemistry for:

  • Development of reference standards for metabolite identification
  • Validation of analytical methods for detecting acetaminophen metabolites
  • Supporting immobilized enzyme systems for metabolite analysis

Chemical Reactions Analysis

4-Acetamidophenyl beta-d-glucuronic acid, methyl ester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

4-Acetamidophenyl beta-d-glucuronic acid, methyl ester is employed as an intermediate in the synthesis of acetaminophen metabolites. These metabolites are vital for studying the metabolic pathways of drugs and their pharmacokinetic profiles. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it versatile in synthetic organic chemistry.

Biology

In biological research, this compound is utilized to investigate the catalytic mechanisms of glucuronosyltransferases—enzymes that facilitate the conjugation of glucuronic acid to substrates. This process is essential for understanding how drugs are detoxified in the liver .

Medicine

The compound plays a role in research focused on drug metabolism and detoxification processes, particularly concerning acetaminophen. Understanding its metabolic pathways can help elucidate potential toxic effects and guide therapeutic interventions .

Case Studies and Research Findings

Several studies have leveraged this compound to explore its applications:

  • Metabolomics Studies : Research utilizing high-throughput metabolomics has identified novel associations between acetaminophen metabolites and genetic loci, providing insights into pharmacogenomics and drug response variability among populations .
  • Enzymatic Treatment Methods : A study developed methodologies using immobilized enzymes to analyze glucuronidated metabolites from human urine samples. This approach demonstrates the practical application of this compound in studying metabolic pathways in clinical settings .

Comparison with Similar Compounds

4-Nitrophenyl 2,3,4-Tri-O-acetyl-β-D-Glucuronic Acid, Methyl Ester

  • Structure : Features a 4-nitrophenyl group instead of 4-acetamidophenyl, with tri-O-acetyl protective groups on the glucuronic acid.
  • Molecular Formula: C₂₀H₂₂NO₁₂ (MW: 492.39 g/mol)
  • Key Differences :
    • The nitro group enhances electron-withdrawing properties, increasing reactivity in enzymatic assays.
    • Tri-O-acetyl groups improve stability during synthesis but require deprotection for biological activity.
  • Applications : Substrate analog for β-glucuronidases in enzyme kinetics studies .

Daidzein 7-Tri-O-acetyl-β-D-Glucuronic Acid, Methyl Ester

  • Structure : Combines daidzein (an isoflavone) with a tri-O-acetylated glucuronic acid methyl ester.
  • Molecular Formula : C₂₈H₂₆O₁₃ (MW: 570.50 g/mol)
  • Key Differences: The daidzein moiety introduces phytoestrogenic activity, making it relevant in metabolic and hormonal studies. Tri-O-acetyl groups reduce solubility in aqueous media compared to the non-acetylated target compound.
  • Applications: Study of flavonoid metabolism and estrogen receptor interactions .

4-Acetamidophenyl-d3-2,3,4-Tri-O-acetyl-β-D-Glucuronide, Methyl Ester

  • Structure : Deuterated version of the target compound with tri-O-acetyl groups .
  • Molecular Formula: C₂₁H₂₂D₃NO₁₁ (MW: ~470.42 g/mol)
  • Key Differences :
    • Deuterium labeling enables tracking via mass spectrometry without altering chemical reactivity.
    • Tri-O-acetyl groups enhance lipophilicity for improved chromatographic separation.
  • Applications : Isotopic tracer in metabolic pathway studies .

1,2,3,4-Tetra-O-acetyl-α-D-Glucuronic Acid, Methyl Ester

  • Structure: Fully acetylated α-anomer of glucuronic acid methyl ester.
  • Molecular Formula : C₁₅H₂₀O₁₁ (MW: 376.31 g/mol)
  • Key Differences :
    • α-configuration alters enzyme recognition (e.g., resistant to β-glucuronidases).
    • Tetra-O-acetyl groups increase steric hindrance, reducing reactivity in glycosylation reactions.
  • Applications : Protecting group strategy in glycoconjugate synthesis .

Functional and Structural Comparison Table

Compound Key Substituents Protective Groups Molecular Weight (g/mol) Primary Applications
Target Compound 4-Acetamidophenyl None 341.32 Intermediate, enzyme studies
4-Nitrophenyl Tri-O-acetyl Derivative 4-Nitrophenyl Tri-O-acetyl 492.39 β-glucuronidase substrates
Daidzein Conjugate Daidzein Tri-O-acetyl 570.50 Metabolic conjugation studies
Deuterated Tri-O-acetyl Derivative 4-Acetamidophenyl-d3 Tri-O-acetyl ~470.42 Isotopic tracing
Tetra-O-acetyl-α-D-Glucuronic Acid Ester None Tetra-O-acetyl 376.31 Protecting group in synthesis

Biological Activity

4-Acetamidophenyl beta-D-glucuronic acid, methyl ester (often referred to as AG) is a glucuronide derivative of acetaminophen, which plays a significant role in the metabolism and detoxification of drugs. This article explores its biological activity, focusing on its metabolic pathways, pharmacological implications, and potential therapeutic applications.

Metabolic Pathways

4-Acetamidophenyl beta-D-glucuronic acid is primarily involved in the glucuronidation process, a key phase II metabolic pathway that enhances the solubility of various compounds for excretion. The enzyme UDP-glucuronosyltransferase (UGT) catalyzes the conjugation of acetaminophen to form glucuronides, which are then excreted in urine. In humans, the UGT2B15 and UGT1A6 isoforms are particularly relevant for the metabolism of acetaminophen, leading to the formation of 4-acetamidophenyl glucuronide as a major metabolite .

Table 1: Key Metabolites of Acetaminophen

MetabolitePathwayEnzyme InvolvedPercentage of Total Metabolites
Acetaminophen GlucuronideGlucuronidationUGT2B15, UGT1A652-57%
Acetaminophen SulfateSulfationSULTs30-44%
N-acetyl-p-benzoquinone imineOxidationCYP2E15-10%

Biological Activity and Pharmacological Implications

The biological activity of 4-acetamidophenyl beta-D-glucuronic acid extends beyond mere detoxification. Recent studies have indicated that it may have protective effects against drug-induced hepatotoxicity. For instance, research involving animal models has demonstrated that glucuronides can mitigate the toxic effects of reactive metabolites produced during acetaminophen overdose by facilitating their excretion .

Case Study: Hepatotoxicity Protection

In a study examining the protective mechanisms against acetaminophen-induced liver injury, it was found that treatment with glucuronides significantly reduced liver damage markers in mice. The administration of 4-acetamidophenyl beta-D-glucuronic acid led to lower levels of hepatic enzymes indicative of liver damage compared to untreated controls . This suggests that AG not only aids in detoxification but may also play a role in preventing cellular damage.

Interaction with Transport Proteins

The transport and accumulation of 4-acetamidophenyl beta-D-glucuronic acid have been studied in renal models. Research indicates that AG does not significantly interact with organic anion transporters (OATs), suggesting a unique transport mechanism that may influence its bioavailability and effectiveness as a therapeutic agent .

Table 2: Renal Transport Characteristics

PropertyObservations
AccumulationTime-dependent
Temperature SensitivityMinimal
Probenecid SensitivityNot sensitive

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-acetamidophenyl beta-d-glucuronic acid methyl ester, and how can stereochemical purity be ensured during synthesis?

  • Methodological Answer : Synthesis typically involves sequential protection/deprotection of hydroxyl groups and regioselective glycosylation. For example, acetyl or benzoyl groups are used to protect reactive hydroxyls during glucuronic acid derivatization. Methyl esterification is achieved via reaction with methanol under acidic conditions. Stereochemical purity is ensured by monitoring reaction conditions (e.g., temperature, solvent polarity) and validated using nuclear magnetic resonance (NMR) to confirm β-anomeric configuration .

Q. Which analytical techniques are recommended for characterizing the structural integrity and purity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 255 nm) is used for purity assessment, while tandem mass spectrometry (LC-MS/MS) confirms molecular weight and fragmentation patterns. Nuclear magnetic resonance (NMR; ¹H and ¹³C) is critical for verifying stereochemistry and substituent positions. For quantification in biological matrices, isotope dilution mass spectrometry with deuterated analogs is recommended .

Q. How is this compound employed as a substrate in glycosidase enzyme assays to determine catalytic activity?

  • Methodological Answer : The compound serves as a chromogenic or fluorogenic substrate for β-glucuronidases. Enzymatic hydrolysis releases 4-acetamidophenol, detectable via spectrophotometry (e.g., absorbance at 405 nm). Assays are optimized by varying pH (4.5–7.5) and temperature (25–37°C), with kinetic parameters (Km, Vmax) calculated using Lineweaver-Burk plots .

Advanced Research Questions

Q. What experimental design considerations are critical when using this compound in enzyme kinetic studies to determine parameters like Km and Vmax?

  • Methodological Answer : Use substrate concentrations spanning 0.1–10× Km to avoid saturation artifacts. Include controls for non-enzymatic hydrolysis (e.g., heat-inactivated enzyme). Data should be fitted to the Michaelis-Menten equation using nonlinear regression, and outliers assessed via residual plots. Contradictions in Km values may arise from impurities in the compound batch or enzyme instability, necessitating rigorous purity validation via HPLC .

Q. How can researchers address discrepancies in inhibitor efficacy data when using this compound in high-throughput screening assays?

  • Methodological Answer : False positives/negatives in inhibitor screens often stem from compound aggregation or fluorescence interference. Mitigate this by:

  • Using detergent-containing buffers (e.g., 0.01% Triton X-100) to prevent aggregation.
  • Validating hits with orthogonal assays (e.g., isothermal titration calorimetry).
  • Cross-referencing with structural analogs (e.g., 4-nitrophenyl glucuronides) to confirm specificity .

Q. What methodologies enable the modification of this compound to develop glycan mimetics for probing carbohydrate-protein interactions?

  • Methodological Answer : Introduce functional groups (e.g., biotin, fluorescent tags) at the acetamido or methyl ester positions via click chemistry or NHS-ester coupling. For glycan microarray applications, immobilize the compound on epoxide-coated slides and validate binding using lectins or antibodies. Competitive assays with free glycans help confirm interaction specificity .

Q. What advanced quantification techniques are optimal for tracking this compound's metabolism in biological systems, and how can matrix effects be mitigated?

  • Methodological Answer : Stable isotope labeling (e.g., ¹³C-glucose incorporation) paired with LC-MS/MS enables tracking of glucuronidation in vivo. Matrix effects are minimized using solid-phase extraction (SPE) with C18 cartridges and internal standardization (e.g., deuterated 4-acetamidophenyl glucuronide). For tissue distribution studies, autoradiography with ¹⁴C-labeled compound provides spatial resolution .

Q. How should stability studies be designed to assess the compound's integrity under varying enzymatic assay conditions?

  • Methodological Answer : Conduct accelerated stability testing at pH 4–9 and temperatures (4–50°C) over 24–72 hours. Monitor degradation via HPLC and identify byproducts using high-resolution MS. For enzymatic assays, pre-incubate the compound with assay buffer (without enzyme) to establish baseline stability. Use Arrhenius modeling to predict shelf-life under standard storage conditions (-20°C) .

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